molecular formula C12H18O8 B1589758 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose CAS No. 69503-94-2

3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose

Cat. No. B1589758
CAS RN: 69503-94-2
M. Wt: 290.27 g/mol
InChI Key: KQMOFVGDOWGPPD-QFEGIVONSA-N
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Description

3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose is a multifaceted biomedical compound . It serves as a versatile glycosylation and glucosylation recompound and is used as a biological material or organic compound for life science-related research .


Synthesis Analysis

The synthesis of 2-deoxy-D-glucose involves haloalkoxylation of R-D-Glucal to obtain alkyl 2-deoxy-2-halo-R-α/β-D-gluco/mannopyranoside . This compound is then converted by reduction to alkyl 2-deoxy-α/β-D-glucopyranoside, which is hydrolyzed to 2-deoxy-D-glucose .


Molecular Structure Analysis

The molecular structure of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose is distinctive and unlocks unprecedented avenues for the formulation of pharmacological compounds . It contains a total of 54 bonds, including 33 non-H bonds, 11 multiple bonds, 8 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 3 esters (aliphatic), 1 imide (-thio), 1 hydroxyl group, and 1 ether (aliphatic) .


Chemical Reactions Analysis

Phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group gives a previously unknown triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl phosphonate . Successive treatment of the latter with decan-1-ol and aqueous iodine affords triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl phosphate .

Scientific Research Applications

Synthesis of Carbohydrate Derivatives

This compound is extensively used in the synthesis of a wide range of carbohydrate derivatives. These include O-glycosides, C-glycosides, S-glycosides, and N-glycosides, which are crucial for developing various glycoconjugates . The versatility of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose allows for the creation of cyclopropanated carbohydrates and other natural products, expanding the toolkit available for medicinal chemistry and drug design .

Antitubercular and Antibacterial Agents

Researchers have explored the use of this compound in the development of antitubercular and antibacterial agents. By modifying the compound through phosphorylation and other chemical reactions, new molecules with potential therapeutic applications against bacterial infections and tuberculosis have been synthesized . This opens up possibilities for creating more effective treatments for these diseases.

Glycomics Research

In glycomics, 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose serves as a fundamental building block. Its structure and reactivity are key to synthesizing complex carbohydrates, which are essential for understanding and combating various pathologies, including diabetes, cancer, and HIV . The compound’s role in glycomics is pivotal for advancing our knowledge in these critical areas of health.

Oligosaccharide Synthesis

The compound is a valuable precursor in the synthesis of oligosaccharides, which are used in both solution and solid-phase synthesis . Oligosaccharides have numerous applications, including as therapeutic agents, in biomarker discovery, and as tools for studying biological processes.

Viral Eradication and COVID-19 Treatment

Derivatives of 2-deoxy-D-glucose, to which 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose is closely related, have been studied for their potential in treating viral infections, including COVID-19 . These studies focus on the synthesis, mechanism of action, and clinical development of such derivatives as targeted therapeutics.

Mechanism of Action

Target of Action

It is known that this compound is used as a biochemical reagent in life science research , suggesting that it may interact with various biological targets.

Mode of Action

It is known that the compound can undergo phosphorylation at the anomeric hydroxy group . This process results in the formation of new compounds, indicating that 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose can interact with its targets through chemical reactions.

Biochemical Pathways

The compound’s ability to undergo phosphorylation suggests that it may be involved in biochemical pathways related to phosphate group transfer .

Pharmacokinetics

It is soluble in chloroform and ethanol, but insoluble in water , which could impact its absorption and distribution in the body.

Result of Action

The compound’s ability to undergo chemical reactions such as phosphorylation suggests that it may induce changes at the molecular level .

Action Environment

The action, efficacy, and stability of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and should avoid heat and moisture . These factors could potentially affect the compound’s stability and, consequently, its action and efficacy.

properties

IUPAC Name

[(2R,3S,4R)-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O8/c1-6(13)17-5-10-12(19-8(3)15)9(18-7(2)14)4-11(16)20-10/h9-12,16H,4-5H2,1-3H3/t9-,10-,11?,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMOFVGDOWGPPD-QFEGIVONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(CC(O1)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H](CC(O1)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471851
Record name 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose

CAS RN

69503-94-2
Record name 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the research paper's findings regarding 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose?

A: The research paper [] explores a novel method for transforming carbohydrates into valuable chiral synthons. Specifically, the researchers synthesized 1-acetamido-2,4,5-tri-O-acetyl-D-arabinitol from 3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose. This transformation involves generating an alkoxy radical at the anomeric carbon followed by a reductive fragmentation, effectively removing one carbon atom from the carbohydrate structure. This methodology holds potential for synthesizing various chiral building blocks with different stereochemistries, valuable for synthesizing complex molecules like natural products.

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